molecular formula C23H21NO3 B1192156 ALX-5670

ALX-5670

Cat. No.: B1192156
M. Wt: 359.43
InChI Key: UAKOOHOTIDIERR-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has been extensively studied in the context of retinal ganglion cells (RGCs) to elucidate the role of glycine transport in modulating N-methyl-D-aspartate receptor (NMDAR)-mediated currents. ALX-5670’s specificity for GlyT2 makes it a critical tool for distinguishing between GlyT1- and GlyT2-dependent regulatory mechanisms in synaptic transmission.

This highlights its utility in dissecting the interplay between glycine, D-serine, and NMDAR co-agonist saturation in neural circuits.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.43

IUPAC Name

(2S,3R)-2-Amino-3-[-(9-phenyl-9H-fluoren-9-yl)oxy]butanoic acid

InChI

InChI=1S/C23H21NO3/c1-15(21(24)22(25)26)27-23(16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)23/h2-15,21H,24H2,1H3,(H,25,26)/t15-,21+/m1/s1

InChI Key

UAKOOHOTIDIERR-VFNWGFHPSA-N

SMILES

C[C@@H](OC1(C2=CC=CC=C2)C3=C(C4=C1C=CC=C4)C=CC=C3)[C@H](N)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALX5670;  ALX 5670;  ALX-5670

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ALX-5670 vs. GlyT1 Antagonists (e.g., NFPS)

NFPS (N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]) is a potent GlyT1 inhibitor. Key comparisons include:

Parameter This compound (GlyT2 antagonist) NFPS (GlyT1 antagonist)
Target Specificity Selective for GlyT2 (IC50 = 16 nM) Selective for GlyT1
Effect on PNFP No effect alone Increases PNFP peak amplitude by 124.3% (P=0.0023)
Co-agonist Interaction Enhances currents only with D-serine Saturates NMDAR co-agonist sites without D-serine
Functional Role Modulates glycine levels in synaptic cleft under specific conditions Maintains baseline glycine levels below NMDAR saturation
  • Mechanistic Differences: GlyT1 (regulated by NFPS) is responsible for maintaining subsaturating glycine levels at NMDAR co-agonist sites under physiological conditions. Blocking GlyT1 elevates glycine, fully saturating NMDARs and enhancing currents .

This compound vs. Other GlyT2 Antagonists

For example:

  • Org 25543 : A well-characterized GlyT2 antagonist with similar potency (IC50 ~10–20 nM) but distinct pharmacokinetic properties. This compound’s lack of effect on GlyT1 contrasts with Org 25543’s partial activity on GlyT1 in some models .

Functional Contrast with D-Serine Modulators

D-serine, an endogenous NMDAR co-agonist, enhances NMDAR currents in RGCs when applied alone. However, this compound’s synergistic effect with D-serine underscores a unique mechanism:

  • This compound potentiates D-serine’s action by blocking GlyT2-mediated glycine uptake, thereby shifting the glycine/D-serine balance at synaptic sites .
  • In contrast, GlyT1 inhibitors like NFPS bypass the need for D-serine by directly elevating glycine levels .

Key Research Findings

  • Target Validation : this compound’s selectivity aids in distinguishing GlyT1 vs. GlyT2 contributions to neurotransmission, supporting drug development for pain disorders (GlyT2) over schizophrenia (GlyT1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ALX-5670
Reactant of Route 2
ALX-5670

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